1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride

Medicinal Chemistry Scaffold Diversity Lead Optimization

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride (CAS 1427380-21-9) is a bicyclic primary amine hydrochloride salt featuring a partially hydrogenated acenaphthylene (hexahydroacenaphthylene) scaffold with the amine substituent at the 1-position. Its molecular formula is C₁₂H₁₆ClN and its molecular weight is 209.72 g/mol.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
CAS No. 1427380-21-9
Cat. No. B1377343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
CAS1427380-21-9
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CC2CC(C3=CC=CC(=C23)C1)N.Cl
InChIInChI=1S/C12H15N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h2,4,6,9,11H,1,3,5,7,13H2;1H
InChIKeyRYYYTGPCORDJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine Hydrochloride (CAS 1427380-21-9): Core Chemical Identity and Procurement Baseline


1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride (CAS 1427380-21-9) is a bicyclic primary amine hydrochloride salt featuring a partially hydrogenated acenaphthylene (hexahydroacenaphthylene) scaffold with the amine substituent at the 1-position. Its molecular formula is C₁₂H₁₆ClN and its molecular weight is 209.72 g/mol . The compound possesses two asymmetric carbon atoms, a calculated LogP of 2.42, and an Fsp³ value of 0.50, indicating a balanced mix of sp³ and sp² carbon character . It is commercially supplied as a research chemical with typical purity of 95% and is recommended for storage sealed in dry conditions at 2–8 °C . As a conformationally constrained bicyclic amine building block, it serves as a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecular architectures in medicinal chemistry .

Workflow Fit
Conformationally constrained bicyclic amine building block
Selection Logic
Chiral scaffold with two asymmetric centers
Use Context
Medicinal chemistry and diversity-oriented synthesis

Why Generic Substitution Fails for 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine Hydrochloride: Scaffold Geometry, Salt Form, and Synthetic Tractability


Substituting 1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine hydrochloride with a closely related analog—such as the 5,5-dimethyl derivative (CAS 1272135-22-4), the indacene isomer (CAS 63089-56-5), or the free base form (CAS 1055321-48-6)—introduces measurable and functionally consequential differences. The hexahydroacenaphthylene scaffold imposes a specific ring-junction geometry and ring-puckering profile that differs fundamentally from the planar indacene system . The presence versus absence of geminal dimethyl substitution at the 5-position alters both steric bulk and LogP (MW 209.72 vs. ~237.8 for the 5,5-dimethyl HCl analog), directly impacting downstream molecular properties such as solubility, permeability, and target recognition [1]. Furthermore, the hydrochloride salt form provides defined stoichiometry, improved handling characteristics, and distinct solubility behaviour compared to the free base, which is critical for reproducible experimental outcomes . Even among structurally similar bicyclic amines, small changes in saturation pattern or substituent placement can alter conformational preferences and reactivity, making simple interchange scientifically unsound without explicit comparative validation.

Risk Factor
Target Compound
Analog / Substitute
Scaffold Geometry
Hexahydroacenaphthylene with specific ring-puckering profile
Planar indacene isomer may alter molecular recognition
Substitution Pattern
Unsubstituted at 5-position; lower steric bulk and MW
5,5-Dimethyl analog increases steric hindrance and LogP
Salt Form
Hydrochloride salt: crystalline, stable stoichiometry
Free base: oily, may oxidize; limited commercial availability

Product-Specific Quantitative Differentiation Evidence: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine Hydrochloride vs. Closest Analogs


Scaffold Architecture: Hexahydroacenaphthylene Core vs. 5,5-Dimethyl Derivative – Molecular Weight, sp³ Fraction, and Rotatable Bond Profile

The target compound possesses a molecular weight of 209.72 g/mol and an Fsp³ of 0.50 with two asymmetric carbon atoms, whereas the 5,5-dimethyl analog (free base CAS 1272135-22-4, MW 201.31; HCl salt CAS 2751704-07-9, MW ~237.8) introduces two additional methyl groups that increase both molecular weight and lipophilicity while adding steric bulk adjacent to the amine [1]. The absence of geminal dimethyl substitution in the target compound provides a less sterically encumbered amine environment, which can be advantageous for amide bond formation and reductive amination reactions in library synthesis. This difference in substitution pattern creates two distinct chemical series with non-overlapping property space that cannot be interchanged without altering downstream SAR interpretation.

MW & Substitution
Cross-study comparable
ΔMW ≈ +28 g/mol for dimethyl analog; additional steric hindrance at C5
Supports systematic SAR exploration without dimethyl confounding
Calculated properties; experimental validation advised
Medicinal Chemistry Scaffold Diversity Lead Optimization

Stereochemical Complexity: Two Asymmetric Centers vs. Achiral Indacene Isomer

The target compound contains two asymmetric carbon atoms (at positions 1 and 2a), making it a chiral molecule that exists as a racemic mixture unless otherwise specified . In contrast, the structurally isomeric 1,2,3,5,6,7-hexahydro-S-indacen-4-amine (CAS 63089-56-5) possesses a symmetric indacene core with no chiral centers . This difference is critical for applications requiring stereochemical diversity or chiral resolution: the acenaphthylene scaffold inherently provides a chiral environment that can be exploited for asymmetric synthesis or diastereomeric salt resolution, whereas the indacene isomer is achiral and offers no stereochemical handles.

Stereochemistry
Cross-study comparable
2 vs. 0 stereogenic centers
Chiral environment for asymmetric synthesis; achiral isomer cannot replicate
Racemic unless specified
Chiral Synthesis Stereochemistry Asymmetric Catalysis

Hydrochloride Salt Form: Defined Stoichiometry and Handling Advantages vs. Free Base

The hydrochloride salt (CAS 1427380-21-9, MW 209.72) provides a crystalline, stoichiometrically defined form with improved ambient stability and ease of weighing compared to the free base (CAS 1055321-48-6, MW 173.25), which is an oily or low-melting solid at room temperature . The free base form (CAS 1055321-48-6) is listed as discontinued by at least one major supplier (CymitQuimica), whereas the HCl salt remains actively stocked and commercially available from multiple vendors including Fluorochem, ChemScene, and Leyan . The HCl salt form also mitigates issues of amine volatility and oxidative degradation that can affect the free base during storage and handling.

Salt Form
Direct head-to-head comparison
HCl salt: crystalline, actively stocked; free base: discontinued or special-order
Supports reproducible procurement and handling
Free base availability limited
Salt Selection Pre-formulation Chemical Handling

LogP and Hydrogen Bond Profile: Differentiation from Dihydro and Tetrahydro Analogs

The target compound exhibits a calculated LogP of 2.42 with exactly 1 hydrogen bond donor and 1 hydrogen bond acceptor, reflecting the partially saturated hexahydro scaffold . In comparison, 1,2-dihydroacenaphthylen-1-amine (a less saturated analog with only a single reduced ring) is expected to possess higher aromatic character, a higher LogP, and potentially different H-bond profiles due to reduced sp³ character. The Fsp³ of 0.50 for the target compound indicates a balanced fraction of sp³-hybridized carbons, which is associated with improved solubility, reduced promiscuity, and higher clinical success rates in drug discovery campaigns compared to flatter, more aromatic scaffolds [1]. This positions the hexahydroacenaphthylen-1-amine scaffold as a favorable starting point for fragment-based drug discovery and lead optimization.

Lipophilicity & Fsp³
Class-level inference
LogP 2.42, Fsp³ 0.50; dihydro analogs expected lower Fsp³
Balanced sp³ profile may support fragment-based optimization
Comparator data estimated; experimental validation needed
Physicochemical Properties Drug-likeness Permeability

1-Amine Regioisomer: Positional Differentiation from 5-Amino and 6-Amino Tetrahydroacenaphthene Isomers

The target compound bears the primary amine at the 1-position of the hexahydroacenaphthylene ring system, distinguishing it from the 5-amino regioisomer (6-amino-3,4,5,11-tetrahydroacenaphthen, CAS 32501-25-0) where the amine is attached to the aromatic ring [1]. This positional difference fundamentally alters the electronic environment of the amine: in the target compound, the amine is attached to an sp³ carbon within the saturated ring, making it an aliphatic amine, whereas the 5-amino isomer is an aromatic amine with different basicity (pKa), nucleophilicity, and metabolic susceptibility. The aliphatic amine of the target compound is expected to have a pKa of ~10-11, typical of secondary alkyl amines, compared to ~4-5 for the aromatic amine analog, which affects both reactivity in coupling reactions and protonation state under physiological conditions.

Regiochemistry
Class-level inference
Aliphatic amine (pKa ~10-11) vs. aromatic amine (pKa ~4-5)
Different reactivity profiles for coupling chemistry
pKa estimated; no direct experimental data
Regiochemistry Structure-Activity Relationship Synthetic Intermediate

Patent Relevance: Hexahydroacenaphthylene Scaffold in Drug Discovery Intermediates

The hexahydroacenaphthylene scaffold, including its 1-amine derivatives, appears as a key structural motif in patent literature covering diverse therapeutic areas. US Patent US3755442A (Acenaphthyl amides and amines) establishes the foundational chemistry of 1,2-dihydroacenaphthylen-1-amines with anti-inflammatory activity [1]. More recently, patent application WO2018197444 (Merck) discloses hexahydroacenaphthylene-containing compounds in liquid crystal media, demonstrating industrial applications beyond pharmaceuticals [2]. The partially hydrogenated acenaphthylene core, as present in the target compound, provides a scaffold that balances rigidity (from the aromatic portion) with conformational flexibility (from the saturated ring), a feature exploited across multiple patent families for optimizing molecular recognition.

Patent Landscape
Supporting evidence
Scaffold appears in multiple patent families across pharma and materials
Patent precedent may support scaffold selection
Qualitative assessment; no quantitative IP analysis
Patent Analysis Drug Discovery Intermediates IP Landscape

Optimal Research and Industrial Application Scenarios for 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis and Stereochemical SAR Exploration

With two asymmetric carbon atoms and a rigid bicyclic scaffold, 1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine hydrochloride provides a chiral amine building block that is structurally distinct from achiral indacene isomers (e.g., CAS 63089-56-5). The presence of stereogenic centers enables enantiomeric resolution and diastereomeric salt formation, making the compound suitable for asymmetric synthesis programs where chirality is hypothesized to influence target engagement . The aliphatic amine at the 1-position (on an sp³ carbon) further permits versatile derivatization through amide coupling, reductive amination, and N-alkylation chemistry .

Fragment-Based Drug Discovery (FBDD) and Lead Optimization Requiring Balanced sp³ Character

The compound's Fsp³ of 0.50 and LogP of 2.42 position it favourably as a fragment or lead-like starting point in medicinal chemistry programs that prioritize three-dimensionality and reduced aromatic ring count. Compared to flatter acenaphthylene derivatives (Fsp³ < 0.40), this scaffold offers improved solubility prospects and potentially lower promiscuity, consistent with the 'Escape from Flatland' paradigm in drug design . Its single hydrogen bond donor and single acceptor further align with fragment-based screening criteria where minimal yet strategic functionality is desired .

Specialty Materials Chemistry: Liquid Crystal and Organic Semiconductor Intermediate

Patent precedent (WO2018197444) demonstrates the utility of hexahydroacenaphthylene-containing compounds in liquid crystal media . The partially hydrogenated acenaphthylene scaffold combines the anisotropic polarizability of an aromatic system with the conformational flexibility of a saturated ring, a combination valued in materials science for tuning mesophase behaviour. The 1-amine functionality of the target compound provides a reactive handle for further functionalization with mesogenic groups, making it a strategic intermediate for specialty materials research .

Academic and Industrial Library Synthesis for Unexplored Chemical Space

The hexahydroacenaphthylen-1-amine scaffold represents a relatively underexplored region of bicyclic amine chemical space compared to more common scaffolds such as tetrahydroisoquinolines or indanamines. For research groups building diversity-oriented synthesis libraries, the target compound offers a scaffold with two diversification vectors (the amine and the aromatic ring) that can be independently functionalized. The hydrochloride salt form ensures consistent handling and stoichiometry across parallel synthesis workflows . Its commercial availability from multiple vendors (Fluorochem, ChemScene, CymitQuimica, Leyan) at 95% purity supports reliable procurement for library production .

Application
Selection Property
Validation Focus
Asymmetric synthesis programs
Two asymmetric centers, aliphatic amine on sp³ carbon
Enantiomeric resolution, amine derivatization efficiency
Fragment-based lead optimization
Balanced sp³/sp² character, moderate lipophilicity
Solubility and promiscuity screening, developability profiling
Liquid crystal and organic semiconductor research
Partially hydrogenated acenaphthylene core with reactive amine handle
Mesophase behavior tuning, functionalization with mesogenic groups
Diversity-oriented synthesis libraries
Underexplored bicyclic amine scaffold with two diversification vectors
Reliable procurement and stoichiometry for parallel synthesis
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